molecular formula C8H5F2N3O2 B1445877 1-(difluoromethyl)-3-nitro-1H-indazole CAS No. 1803599-67-8

1-(difluoromethyl)-3-nitro-1H-indazole

Cat. No.: B1445877
CAS No.: 1803599-67-8
M. Wt: 213.14 g/mol
InChI Key: NZUPIISPQRTEQZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to the indazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-nitro-1H-indazole typically involves the introduction of the difluoromethyl group and the nitro group onto the indazole ring. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Nitro Group: Nitration of the indazole core is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms. Common reagents include nucleophiles like amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-3-nitro-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

    Chemical Biology: It is used as a probe to study biological pathways and enzyme mechanisms, especially those involving nitro and difluoromethyl groups.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt specific biological processes in pests or weeds.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-indazole involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. Specific pathways and targets may include enzymes involved in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

1-(Difluoromethyl)-3-nitro-1H-indazole can be compared with other similar compounds such as:

    1-(Trifluoromethyl)-3-nitro-1H-indazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.

    3-Nitro-1H-indazole: Lacking the difluoromethyl group, this compound may have different chemical properties and applications.

    1-(Difluoromethyl)-1H-indazole: Without the nitro group, this compound may exhibit different reactivity and biological interactions.

Properties

IUPAC Name

1-(difluoromethyl)-3-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-8(10)12-6-4-2-1-3-5(6)7(11-12)13(14)15/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUPIISPQRTEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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